

Comparative NMR Spectral Analysis: Ethyl 1-methyl-4-oxocyclohexanecarboxylate and its Analogue

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Compound of Interest

Compound Name: *Ethyl 1-methyl-4-oxocyclohexanecarboxylate*

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A detailed comparison of the ^1H and ^{13}C NMR spectra of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** and Ethyl 4-oxocyclohexanecarboxylate, providing researchers with key data for structural elucidation and quality control.

This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** and a closely related analogue, Ethyl 4-oxocyclohexanecarboxylate. The inclusion of the methyl group at the C1 position in the target compound introduces distinct changes in the chemical environment of the nuclei, which are reflected in their respective NMR spectra. This comparison offers valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization and differentiation of these and similar substituted cyclohexanone derivatives.

NMR Data Comparison

The following tables summarize the reported ^1H and ^{13}C NMR spectral data for **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** and Ethyl 4-oxocyclohexanecarboxylate. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and assignments.

Table 1: ^1H NMR Spectral Data Comparison

Assignment	Ethyl 1-methyl-4-oxocyclohexanecarboxylate (Predicted)	Ethyl 4-oxocyclohexanecarboxylate
-O-CH ₂ -CH ₃	~4.1-4.2 ppm (q)	4.15 ppm (q)
CH-COOEt	-	2.50 ppm (m)
Cyclohexane Ring Protons	~1.5-2.6 ppm (m)	1.8-2.4 ppm (m)
-O-CH ₂ -CH ₃	~1.2-1.3 ppm (t)	1.25 ppm (t)
1-CH ₃	~1.2 ppm (s)	-

Table 2: ¹³C NMR Spectral Data Comparison

Assignment	Ethyl 1-methyl-4-oxocyclohexanecarboxylate (Predicted)	Ethyl 4-oxocyclohexanecarboxylate
C=O (Ketone)	~210 ppm	~210 ppm
C=O (Ester)	~175 ppm	~175 ppm
-O-CH ₂ -CH ₃	~60 ppm	~60 ppm
Quaternary C1	~45 ppm	-
CH-COOEt	-	~40 ppm
Cyclohexane Ring Carbons	~30-40 ppm	~30-40 ppm
-O-CH ₂ -CH ₃	~14 ppm	~14 ppm
1-CH ₃	~20-25 ppm	-

Note: Precise experimental data for **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** was not readily available in the searched literature. The provided values are predictions based on typical chemical shifts for similar structural motifs.

Experimental Protocol

The following is a general protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like the ones discussed in this guide.

1. Sample Preparation:

- Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6) in a clean, dry vial.
- For ^{13}C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Instrument Setup:

- The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming the spectrometer.
- For ^1H NMR, the spectral width is typically set from -2 to 12 ppm.
- For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm.

3. Data Acquisition:

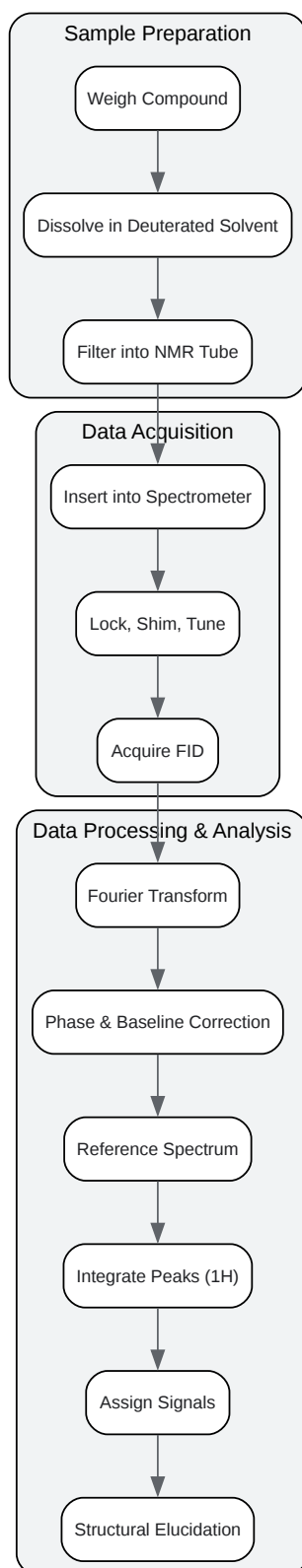
- ^1H NMR: A standard single-pulse experiment is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A relaxation delay of 2-5 seconds is common.

4. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to the final interpretation of NMR spectra.



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Caption: A flowchart illustrating the key stages of NMR analysis.

This guide provides a foundational comparison of the NMR spectra of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** and Ethyl 4-oxocyclohexanecarboxylate. The presented data and protocols are intended to assist researchers in their synthetic and analytical endeavors. For definitive structural confirmation, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

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